
lambda2-Iron(2+) ion ditrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Iron(II) Trifluoromethanesulfonate can be synthesized through the reaction of iron(II) chloride with sodium trifluoromethanesulfonate . The reaction typically occurs in an aqueous solution, and the product is then crystallized to obtain pure Iron(II) Trifluoromethanesulfonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Iron(II) Trifluoromethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Iron(II) Trifluoromethanesulfonate can lead to the formation of Iron(III) Trifluoromethanesulfonate .
Scientific Research Applications
Iron(II) Trifluoromethanesulfonate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds . In industry, it is used in processes such as solar energy and water treatment applications .
Mechanism of Action
The mechanism by which Iron(II) Trifluoromethanesulfonate exerts its effects involves its ability to act as a Lewis acid catalyst . This allows it to facilitate various chemical reactions by stabilizing reaction intermediates and lowering the activation energy required for the reaction to proceed . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Iron(II) Trifluoromethanesulfonate can be compared with other similar compounds such as Iron(III) Trifluoromethanesulfonate, Iron(II) chloride, and Iron(III) acetylacetonate . While these compounds share some similarities in their coordination chemistry and applications, Iron(II) Trifluoromethanesulfonate is unique in its high catalytic efficiency and stability under various reaction conditions . This makes it particularly valuable in applications requiring robust and efficient catalysts .
Properties
Molecular Formula |
C2H2F6FeO6S2 |
|---|---|
Molecular Weight |
356.0 g/mol |
IUPAC Name |
iron;trifluoromethanesulfonic acid |
InChI |
InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |
InChI Key |
DGMKZWZRSFUOBY-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)
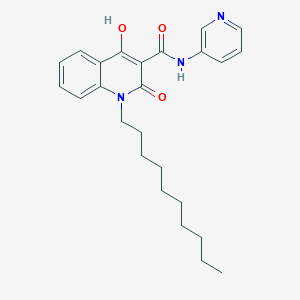

![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)


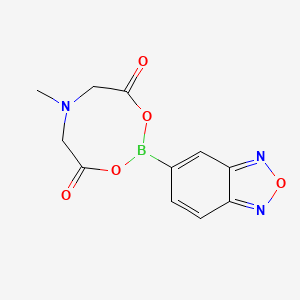
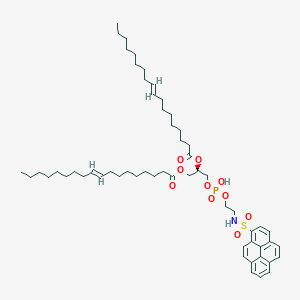

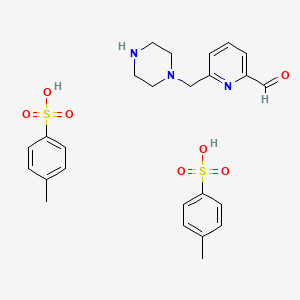

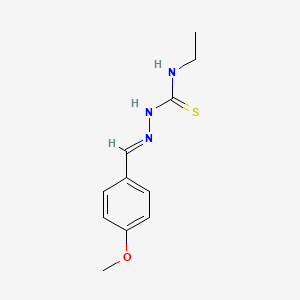
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)
